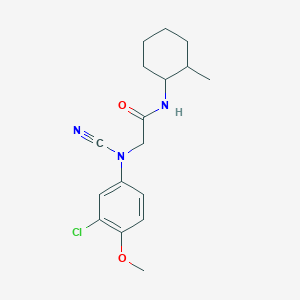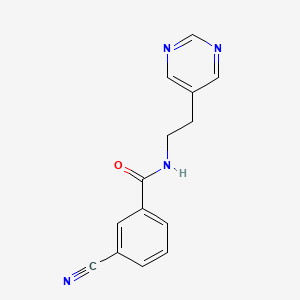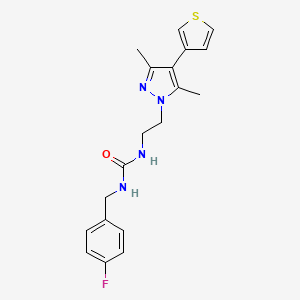![molecular formula C25H22FN5O4 B2720226 1-({2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetyl)-4-(2-fluorophenyl)piperazine CAS No. 1260903-47-6](/img/structure/B2720226.png)
1-({2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetyl)-4-(2-fluorophenyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-({2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetyl)-4-(2-fluorophenyl)piperazine is an intricate organic molecule that presents significant interest in fields such as medicinal chemistry and pharmaceutical sciences
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Preparation of 1-({2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetyl)-4-(2-fluorophenyl)piperazine typically involves multi-step synthetic procedures. Starting from commercially available precursors:
Step 1: Synthesis of 1,3-benzodioxol-5-yl derivative.
Step 2: Introduction of the 1,2,4-oxadiazole moiety through cyclization reactions.
Step 3: Formation of the pyrrole ring and subsequent acetylation.
Step 4: Attachment of the 2-fluorophenylpiperazine via nucleophilic substitution.
Each step necessitates precise conditions such as temperature control, the use of catalysts like Pd/C, and purification techniques like column chromatography.
Industrial Production Methods
In an industrial context, production would likely involve optimization of reaction scale, employing flow chemistry techniques to enhance yields and reduce reaction times. The use of automated systems and high-throughput screening could also be implemented to streamline the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
1-({2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetyl)-4-(2-fluorophenyl)piperazine is amenable to several chemical reactions, such as:
Oxidation: Using oxidizing agents like PCC or KMnO4.
Reduction: Employing reagents like LiAlH4 or NaBH4.
Substitution: Both nucleophilic (e.g., with halides in aprotic solvents) and electrophilic substitutions (e.g., using Friedel-Crafts reactions).
Major Products
The main products formed are dependent on the specific reactions. For instance:
Oxidation might yield carbonyl-containing derivatives.
Reduction could produce alcohols or amines.
Substitution reactions lead to a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
1-({2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetyl)-4-(2-fluorophenyl)piperazine has a wide array of applications:
Chemistry: As a building block for complex molecular frameworks.
Biology: Involved in studies on enzyme inhibition and receptor binding.
Medicine: Potential therapeutic agent for neurological disorders due to its interaction with central nervous system receptors.
Industry: Possible utility in material sciences for developing novel polymers or nanomaterials.
Wirkmechanismus
The compound exerts its effects through interactions with specific molecular targets:
Receptor Binding: It may act as an agonist or antagonist at various neurotransmitter receptors.
Enzyme Inhibition: Capable of inhibiting key enzymes involved in metabolic pathways, thus altering physiological states.
Molecular Pathways: Engages in signaling pathways that modulate cellular functions, particularly in neurons.
Vergleich Mit ähnlichen Verbindungen
1-({2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetyl)-4-(2-fluorophenyl)piperazine shares similarities with several other compounds:
Similar Compounds: 1-(4-(2-fluorophenyl)-1H-pyrrol-2-yl)piperazine, 1-(2-(1,3-benzodioxol-5-yl)-1H-pyrrol-3-yl)-4-(2-fluorophenyl)piperazine.
Uniqueness: What sets it apart is the combination of the benzodioxol ring with the oxadiazole and fluorophenylpiperazine moieties, offering distinctive pharmacological and chemical properties that make it suitable for unique applications.
There you have it—a deep dive into this compound, its synthesis, reactions, applications, and more. Cool stuff, right?
Eigenschaften
IUPAC Name |
2-[2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22FN5O4/c26-18-4-1-2-5-19(18)29-10-12-30(13-11-29)23(32)15-31-9-3-6-20(31)25-27-24(28-35-25)17-7-8-21-22(14-17)34-16-33-21/h1-9,14H,10-13,15-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXLZZLLHAQRBTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)CN3C=CC=C3C4=NC(=NO4)C5=CC6=C(C=C5)OCO6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22FN5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[3-(2-phenylmorpholin-4-yl)propyl]cyclopropanecarboxamide](/img/structure/B2720143.png)
![[5-(3-Chlorophenyl)-7-{[(4-ethenylphenyl)methyl]sulfanyl}-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2720146.png)
![methyl 4-({[2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl]carbamoyl}formamido)benzoate](/img/structure/B2720147.png)

![4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-fluorophenyl)-1,2-dihydroisoquinolin-1-one](/img/structure/B2720149.png)



![2-[2-(2-methoxyphenyl)-1,3-thiazol-4-yl]acetic Acid](/img/structure/B2720154.png)
![Methyl 2-[4-(2,6-dichloropyridine-4-carbonyl)thiomorpholin-3-yl]acetate](/img/structure/B2720156.png)
![8-(4-acetylbenzenesulfonyl)-3-(3-chlorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2720157.png)
![1-(2,3-Dimethoxyphenyl)-2-(2-(dimethylamino)ethyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2720160.png)


